molecular formula C20H26N2O4 B11182608 2-(morpholin-4-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

2-(morpholin-4-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

Cat. No.: B11182608
M. Wt: 358.4 g/mol
InChI Key: LSDRMPGKNZOWBP-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines a morpholine ring, a quinoline derivative, and a dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The resulting product is then subjected to further reactions to introduce the quinoline and dioxin moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(MORPHOLIN-4-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE is unique due to its combination of a morpholine ring, a quinoline derivative, and a dioxin moiety. This structural complexity provides it with distinct chemical and biological properties that are not commonly found in simpler compounds.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-morpholin-4-yl-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone

InChI

InChI=1S/C20H26N2O4/c1-14-12-20(2,3)22(19(23)13-21-4-6-24-7-5-21)16-11-18-17(10-15(14)16)25-8-9-26-18/h10-12H,4-9,13H2,1-3H3

InChI Key

LSDRMPGKNZOWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCOCC4)(C)C

Origin of Product

United States

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